molecular formula C16H14INO3 B6053333 ethyl 4-[(4-iodobenzoyl)amino]benzoate

ethyl 4-[(4-iodobenzoyl)amino]benzoate

Cat. No.: B6053333
M. Wt: 395.19 g/mol
InChI Key: LDESCVRGJDSLAL-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-iodobenzoyl)amino]benzoate is a high-value chemical reagent designed for research applications. This diarylamine-based compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring a benzoate ester linked to an iodinated benzoyl group via an amide bond, makes it a promising scaffold for developing novel bioactive molecules. In pharmaceutical research, structurally similar ethyl benzoate derivatives have demonstrated significant anticancer activity . Compounds in this class have been shown to induce apoptosis in cancer cells by modulating the expression of key pro-apoptotic and anti-apoptotic genes, including p53, Bax, and Bcl2 . The iodine atom on the benzoyl ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create a diverse library of molecules for structure-activity relationship (SAR) studies . Beyond drug discovery, this chemical is also of interest in materials science. Diarylamine cores are privileged structures known for their electronic properties, and this iodinated derivative could be investigated for potential applications in organic electronic devices . The compound must be handled by qualified professionals in a controlled laboratory setting. This product is intended for research purposes as a chemical entity or synthetic intermediate. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl 4-[(4-iodobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDESCVRGJDSLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid undergoes esterification with absolute ethanol in the presence of a solid rare-earth oxide catalyst (e.g., neodymium sesquioxide) and a water-carrying agent (toluene). The reaction is conducted under reflux with continuous water removal via a Dean-Stark trap. This method achieves near-quantitative conversion without generating acidic waste, unlike traditional sulfuric acid-catalyzed esterification.

Reaction Conditions:

  • Molar ratio: 4-Nitrobenzoic acid : Ethanol = 1 : 3

  • Catalyst loading: 3 wt% neodymium sesquioxide

  • Temperature: Reflux (78–85°C)

  • Time: 4–6 hours

Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate

The nitro group of ethyl 4-nitrobenzoate is reduced to an amine using 5% Pd/C under hydrogen gas at 80–100°C. This step proceeds with >99.5% purity and avoids over-reduction byproducts due to precise temperature control.

Optimized Parameters:

  • Hydrogen pressure: 1–2 bar

  • Reaction time: 2 hours

  • Yield: 94–96%

Synthesis of 4-Iodobenzoyl Chloride

The acylating agent, 4-iodobenzoyl chloride, is synthesized from 4-iodobenzoic acid via thionyl chloride-mediated chlorination. As detailed in ChemicalBook, this method ensures high purity and avoids side reactions:

Reaction Protocol

4-Iodobenzoic acid (46.2 g) is refluxed with thionyl chloride (1,000 mL) for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding 4-iodobenzoyl chloride in quantitative yield.

Critical Considerations:

  • Solvent-free conditions minimize hydrolysis risks.

  • Stoichiometry: 1:20 molar ratio of acid to SOCl₂ ensures complete conversion.

  • Purification: Distillation under vacuum (40–50°C at 15 mmHg) isolates the product as a pale-yellow liquid.

Acylation of Ethyl 4-Aminobenzoate

The final step involves nucleophilic acyl substitution, where the amine group of benzocaine reacts with 4-iodobenzoyl chloride. This reaction is typically conducted under Schotten-Baumann conditions:

Standard Acylation Procedure

  • Base selection: Aqueous NaOH (10%) is used to scavenge HCl, maintaining a pH of 8–9.

  • Solvent system: A biphasic mixture of dichloromethane-water enhances reaction efficiency.

  • Stoichiometry: 1.1 equivalents of 4-iodobenzoyl chloride relative to benzocaine prevent diacylation.

Reaction Setup:

  • Temperature: 0–5°C (initial), then room temperature

  • Time: 4–6 hours

  • Workup: The organic layer is washed with brine, dried (Na₂SO₄), and concentrated.

Alternative Solvent-Based Method

For moisture-sensitive applications, the reaction is performed in anhydrous tetrahydrofuran (THF) with triethylamine as the HCl scavenger:

Conditions:

  • Molar ratio: Benzocaine : 4-Iodobenzoyl chloride : Et₃N = 1 : 1.05 : 1.2

  • Reflux time: 2 hours

  • Yield: 82–85% after recrystallization (ethanol/water)

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Spectroscopic Data

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.34 (s, 1H, NH), 8.02–7.89 (m, 4H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.31 (t, J=7.1 Hz, 3H, CH₃).

  • IR (KBr): 3321 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1276 cm⁻¹ (C-O ester).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically shows ≥98.5% purity when using the Schotten-Baumann protocol.

Comparative Analysis of Synthetic Routes

Parameter Aqueous Schotten-Baumann Anhydrous THF/Et₃N
Yield78–81%82–85%
Reaction Time4–6 hours2 hours
ScalabilityIndustrial-friendlyLab-scale
Byproduct ManagementAqueous wash simplifiesRequires distillation
Solvent RecoveryChallengingTHF recyclable

Environmental and Industrial Considerations

The patent-described benzocaine synthesis emphasizes sustainability through:

  • Catalyst reuse: Neodymium sesquioxide retains activity for 5–7 cycles.

  • Solvent recovery: Toluene and ethanol are distilled and reused, reducing waste.

  • Waste minimization: Hydrogenation eliminates nitro intermediates without heavy metal residues.

For the target compound, adopting similar green principles could involve:

  • Replacing dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative.

  • Employing immobilized lipases for acylation under mild conditions.

Challenges and Optimization Opportunities

  • Moisture Sensitivity: 4-Iodobenzoyl chloride hydrolyzes readily; strict anhydrous conditions are essential.

  • Diacylation: Excess acyl chloride must be avoided through controlled addition rates.

  • Purification: Recrystallization from ethanol/water (3:1) effectively removes unreacted benzocaine.

Recent advances in flow chemistry could enhance reproducibility by ensuring precise stoichiometric control and continuous HCl removal .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-iodobenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(4-iodobenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-iodobenzoyl)amino]benzoate largely depends on its application. In chemical reactions, the iodine atom serves as a reactive site for substitution reactions, while the ester and amino groups can participate in various organic transformations. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Functional Group Key Properties/Effects References
Ethyl 4-[(4-iodobenzoyl)amino]benzoate 4-Iodobenzoylamino, ester Halogen bonding potential, enhanced lipophilicity, potential radiopharmaceutical use -
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) 2-Hydroxyphenylmethyl, ester Intramolecular H-bonding (OH⋯N), planar 2D layer structure
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II) Bulky 3,5-di-tert-butyl group, ester Steric hindrance, intramolecular H-bonding (OH⋯N), non-planar crystal packing
Ethyl 4-(carbamoylamino)benzoate derivatives Carbamoylamino (urea-like), ester Strong H-bond donors, aquaporin-3/7 inhibition
Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate 3-Methyl-4-nitrobenzoyl, ester Electron-withdrawing nitro group, altered reactivity vs. iodo analog
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Thiourea, ester Antitumor activity, sulfur participation in metal coordination
Key Observations:
  • Electronic Effects : The 4-iodo substituent is moderately electron-withdrawing, whereas nitro groups (e.g., in ) exert stronger electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Steric Effects : Bulky substituents like 3,5-di-tert-butyl () disrupt molecular planarity, contrasting with the relatively linear 4-iodobenzoyl group.
  • Hydrogen Bonding : Amide-containing analogs (e.g., target compound) favor intermolecular H-bonding, while hydroxyl-containing derivatives () form intramolecular H-bonds, affecting crystal packing and solubility.

Crystallographic and Structural Insights

  • Crystal Packing : The target compound’s amide and ester groups likely promote intermolecular H-bonding, forming layered or helical structures, as seen in related ethyl benzoate derivatives ().

Q & A

Q. What are the key synthetic routes for ethyl 4-[(4-iodobenzoyl)amino]benzoate, and how do reaction conditions influence yield?

The compound is typically synthesized via acylation of ethyl 4-aminobenzoate with 4-iodobenzoyl chloride. Key steps include:

  • Coupling Reaction : Use of a base (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) to facilitate nucleophilic acyl substitution .
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for minimizing side products like diacylated derivatives.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yield ranges from 60–85% depending on scale and conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Key signals include the ester carbonyl (δ ~167 ppm in 13C), aromatic protons (δ 7.5–8.2 ppm), and the amide NH (δ ~10 ppm, broad singlet) .
  • XRD : Crystallographic data (e.g., space group, unit cell parameters) confirm molecular geometry and hydrogen-bonding patterns, critical for understanding solid-state reactivity .
  • IR Spectroscopy : Bands at ~3300 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Q. What theoretical frameworks guide research on this compound’s reactivity?

  • Hammett Equation : Predicts electronic effects of the 4-iodo substituent on reaction rates (σ+ value for iodine: ~0.28) .
  • DFT Calculations : Model transition states for nucleophilic substitutions or photochemical behavior, aiding in rational design of derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?

  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies rotational barriers in the amide bond or hindered aryl groups .
  • Solvent Polarity : Compare DMSO-d6 vs. CDCl3 spectra to assess hydrogen bonding or aggregation effects.
  • Supplementary Techniques : Use HSQC/HMBC to assign ambiguous peaks and confirm connectivity .

Q. What strategies optimize catalytic cross-coupling reactions involving the iodobenzoyl group?

  • Palladium Catalysis : Pd(PPh₃)₄ or XPhos ligands enable Suzuki-Miyaura couplings with aryl boronic acids. Key parameters:
  • Solvent : Toluene/ethanol (3:1) at 80°C.
  • Base : K₂CO₃ or Cs₂CO₃ for deprotonation .
    • Photoredox Catalysis : Visible-light-mediated C–N coupling with amines, using Ru(bpy)₃²⁺ as a catalyst .

Q. How do structural modifications (e.g., replacing iodine with other halogens) alter biological activity?

  • Comparative SAR Studies :
SubstituentLogPIC50 (μM) vs. Target Enzyme
Iodo3.212.5
Bromo2.818.7
Chloro2.525.3
Lower halogen electronegativity correlates with increased lipophilicity and potency, suggesting iodine’s role in enhancing membrane permeability .

Q. What methodological approaches address low reproducibility in synthetic protocols?

  • DoE (Design of Experiments) : Systematically vary factors (solvent, temperature, catalyst loading) to identify critical parameters .
  • In Situ Monitoring : Use ReactIR or HPLC to track reaction progress and intermediate stability .
  • Interlab Validation : Collaborate with independent labs to confirm yields/purity under standardized conditions .

Data Contradiction & Analysis

Q. How to reconcile discrepancies between computational predictions and experimental reactivity?

  • Error Sources : Check DFT functional suitability (e.g., B3LYP vs. M06-2X for transition metals) .
  • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) or explicit solvent molecules in simulations .
  • Experimental Replicates : Perform triplicate runs under controlled humidity/O₂ levels to exclude environmental artifacts .

Comparative Studies

Q. How does this compound compare to its non-iodinated analogs in drug discovery?

  • Pharmacokinetics : The iodine atom enhances metabolic stability (t₁/₂: 4.5 h vs. 2.1 h for chloro analog) due to reduced CYP450 oxidation .
  • Target Binding : Molecular docking shows stronger van der Waals interactions with hydrophobic enzyme pockets (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for bromo) .

Methodological Best Practices

  • Theoretical Grounding : Align synthetic routes with frontier molecular orbital theory to predict regioselectivity .
  • Data Validation : Use chi-squared tests for XRD refinements and report R-factors (<5%) .
  • Ethical Compliance : Adhere to institutional guidelines for handling halogenated waste and biological testing .

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